Covalent Inhibition Potency: IC₅₀ Comparison of NDM-1 Inhibitor-8 vs. Ebselen Derivative 27k
NDM-1 inhibitor-8 (Compound 18b) exhibits an IC₅₀ of 7.03 μM against purified NDM-1 enzyme in a chromogenic substrate assay, positioning it as a moderately potent covalent inhibitor within the ebselen-derived class [1]. A structurally optimized ebselen derivative, compound 27k, demonstrates superior potency with an IC₅₀ of 1.12 μM under comparable assay conditions [2]. This 6.3-fold difference in potency reflects the impact of the 7-aminocephalosporanic acid-derived 'Trojan horse' moiety in 18b, which may trade off direct enzyme binding affinity for enhanced bacterial cell penetration and targeted intracellular release.
| Evidence Dimension | NDM-1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 7.03 μM |
| Comparator Or Baseline | Compound 27k (ebselen derivative): IC₅₀ = 1.12 μM |
| Quantified Difference | 6.3-fold lower potency for 18b relative to 27k |
| Conditions | Chromogenic substrate assay (nitrocefin or chromacef) with purified recombinant NDM-1 enzyme |
Why This Matters
This quantitative potency distinction enables informed selection: 27k may be preferred for biochemical studies requiring maximal NDM-1 inhibition, whereas 18b offers a distinct prodrug-like activation mechanism that may confer advantages in cellular and in vivo contexts.
- [1] Wan S, et al. Development of molecular Trojan horses targeting New Delhi metallo-β-lactamase-1 for the restoration of meropenem susceptibility in drug-resistant bacteria. Eur J Med Chem. 2025;283:109200. View Source
- [2] Guo Y, et al. Structure-Directed Optimization of Ebselen Derivatives as Potent NDM-1 Inhibitors Reverses Meropenem Resistance. J Med Chem. 2025;68(23):e202502789. View Source
